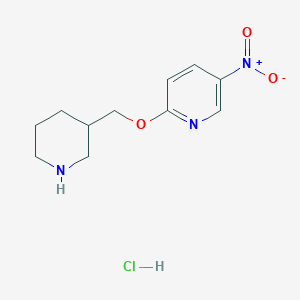![molecular formula C13H16ClNO2 B1454379 2-氯-1-[2-(3-甲氧基苯基)吡咯烷-1-基]乙酮 CAS No. 1184155-18-7](/img/structure/B1454379.png)
2-氯-1-[2-(3-甲氧基苯基)吡咯烷-1-基]乙酮
描述
The compound “2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one” are not explicitly mentioned in the search results .科学研究应用
吡咯烷在药物发现中的应用
吡咯烷环及其衍生物,包括所提及的具体化合物,在药物化学中被广泛用于开发新的治疗剂。对基于吡咯烷的化合物的兴趣是由几个因素推动的:
- 立体化学和生物活性:吡咯烷饱和的五元环结构允许 sp3 杂化,这极大地影响了分子的立体化学及其生物活性。立体化学对于与对映选择性蛋白的结合至关重要,从而导致候选药物的各种生物学特征。这突出了吡咯烷衍生物在设计具有选择性生物活性的化合物中的重要性 (Li Petri 等人,2021 年)。
- 合成灵活性:吡咯烷衍生物可以通过各种策略合成,无论是通过由环状或非环状前体构建环,还是通过对预先形成的吡咯烷环进行功能化。这种合成灵活性有利于开发具有定制生物学性质的化合物。
- 3D 结构和伪旋转:吡咯烷环的非平面性有助于增强药效团空间的三维 (3D) 覆盖范围,这种现象称为“伪旋转”。此功能有利于更有效地探索药效团空间,并开发具有新作用模式的化合物。
作用机制
Target of Action
The primary target of 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .
Mode of Action
2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one interacts with its targets through covalent bonding . As a cysteine-reactive small-molecule fragment, it forms a covalent bond with the thiol group of cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
生化分析
Biochemical Properties
2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one plays a significant role in biochemical reactions, particularly in the context of chemoproteomic and ligandability studies. It is known to interact with cysteine residues in proteins, making it a valuable tool for studying traditionally druggable as well as “undruggable” proteins . The compound acts as an electrophilic “scout” fragment, which can be used alone or incorporated into bifunctional tools for targeted protein degradation . This interaction with cysteine residues is crucial for its function in covalent ligand discovery and targeted protein degradation.
Cellular Effects
The effects of 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one on various cell types and cellular processes are profound. It influences cell function by interacting with specific proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with cysteine residues can lead to the modulation of protein function, which in turn can alter cellular signaling pathways and metabolic processes.
Molecular Mechanism
At the molecular level, 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one exerts its effects through covalent binding interactions with biomolecules. The compound’s electrophilic nature allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . This covalent modification can result in changes in gene expression and protein function, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating protein function and cellular pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s interaction with cysteine residues can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell . For instance, its interaction with cysteine residues in different subcellular compartments can lead to distinct biochemical effects.
属性
IUPAC Name |
2-chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-11-5-2-4-10(8-11)12-6-3-7-15(12)13(16)9-14/h2,4-5,8,12H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQWOJHESAIQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184155-18-7 | |
| Record name | 2-chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)

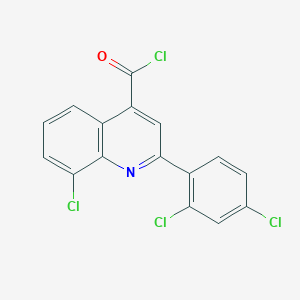

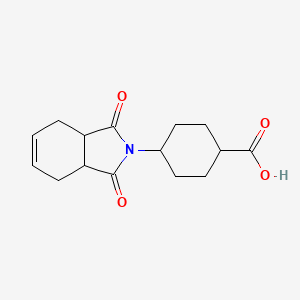
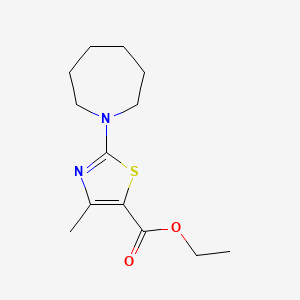
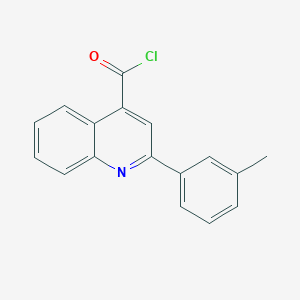

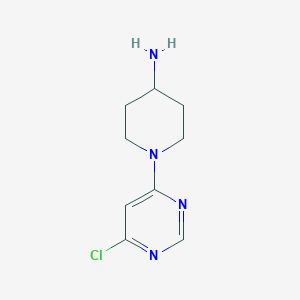
![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)
